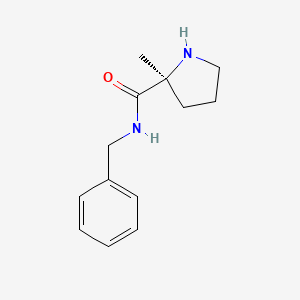
N-Benzyl-2-methyl-L-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2-methyl-L-prolinamide is a derivative of L-proline, an alpha-amino acid. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound includes a benzyl group attached to the nitrogen atom of the prolinamide, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-methyl-L-prolinamide typically involves the amidation of L-proline. One common method includes reacting L-proline with triphosgene, diphosgene, or phosgene in solvents such as anhydrous tetrahydrofuran, 1,4-dioxane, dichloromethane, chloroform, or acetonitrile to form L-proline carbamyl chloride. This intermediate is then further condensed in the presence of triethylamine to generate L-proline-N-carboxyl-anhydride, which undergoes ammonolysis to yield L-prolinamide .
Industrial Production Methods
For industrial production, the process is optimized to improve yield and reduce impurities. The use of immobilized enzyme variants, such as CalBopt-24 T245S, in organic solvents like 2-methyl-2-butanol at elevated temperatures (e.g., 70°C) has been shown to achieve high conversion rates and excellent optical purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-2-methyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-2-methyl-L-prolinamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Benzyl-2-methyl-L-prolinamide involves its interaction with specific molecular targets and pathways. As a derivative of L-proline, it can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-L-prolinamide: Another derivative of L-proline with a methyl group instead of a benzyl group.
D-Phenylalanyl-N-benzyl-L-prolinamide: A dipeptide containing a benzyl group and phenylalanine.
Uniqueness
N-Benzyl-2-methyl-L-prolinamide is unique due to its specific structure, which includes a benzyl group attached to the nitrogen atom of the prolinamide
Eigenschaften
CAS-Nummer |
394657-03-5 |
|---|---|
Molekularformel |
C13H18N2O |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
(2S)-N-benzyl-2-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-13(8-5-9-15-13)12(16)14-10-11-6-3-2-4-7-11/h2-4,6-7,15H,5,8-10H2,1H3,(H,14,16)/t13-/m0/s1 |
InChI-Schlüssel |
LNYUIQGEBPWDTM-ZDUSSCGKSA-N |
Isomerische SMILES |
C[C@]1(CCCN1)C(=O)NCC2=CC=CC=C2 |
Kanonische SMILES |
CC1(CCCN1)C(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


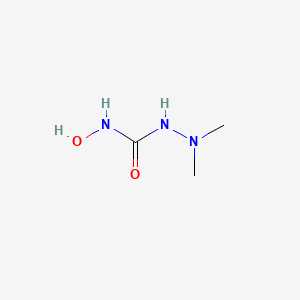
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)
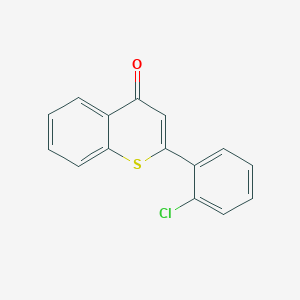
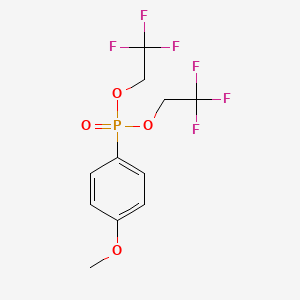
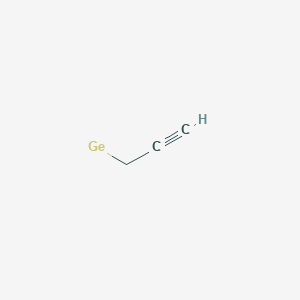
![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)

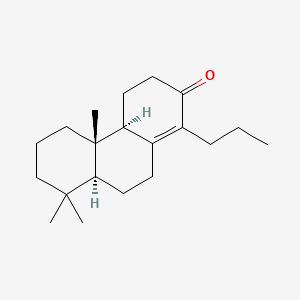
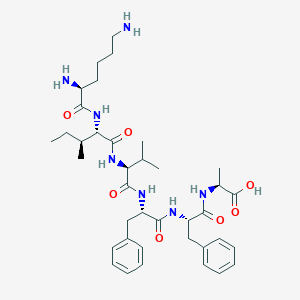
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
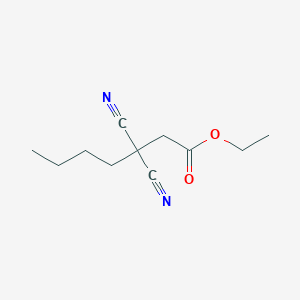
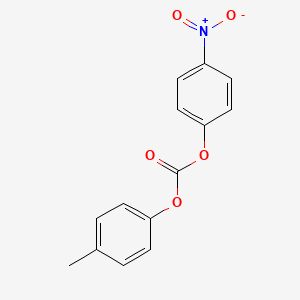
![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)

